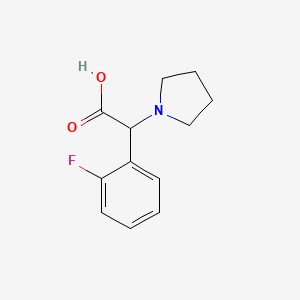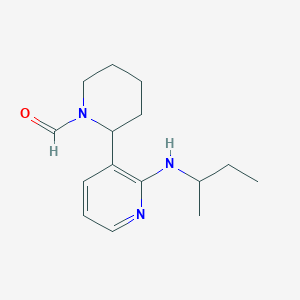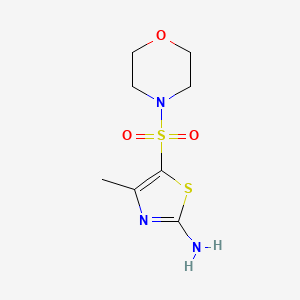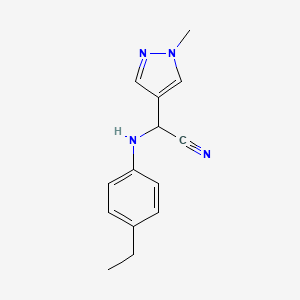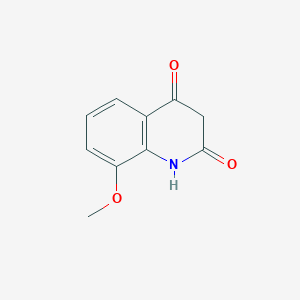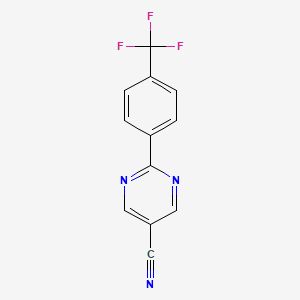
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a trifluoromethylphenyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde and malononitrile.
Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-(4-(trifluoromethyl)phenyl)acrylonitrile.
Cyclization: The intermediate 2-(4-(trifluoromethyl)phenyl)acrylonitrile undergoes cyclization with guanidine hydrochloride under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common.
Cyclization: The pyrimidine ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced derivatives.
科学的研究の応用
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents targeting cancer and other diseases.
Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用機序
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as tyrosine kinases, which are involved in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent.
類似化合物との比較
Pyrimidine-5-carbonitrile Derivatives: These compounds share the pyrimidine and carbonitrile functional groups but may have different substituents on the aromatic ring.
Trifluoromethylphenyl Derivatives: These compounds share the trifluoromethylphenyl group but may have different heterocyclic cores.
Uniqueness:
Structural Features: The combination of the trifluoromethylphenyl group and the pyrimidine-5-carbonitrile core makes this compound unique in its chemical and biological properties.
Biological Activity: The specific substitution pattern enhances its ability to interact with biological targets, making it a valuable scaffold for drug development.
特性
分子式 |
C12H6F3N3 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)10-3-1-9(2-4-10)11-17-6-8(5-16)7-18-11/h1-4,6-7H |
InChIキー |
KLNZHULHSUTIHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



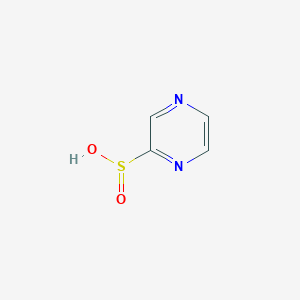
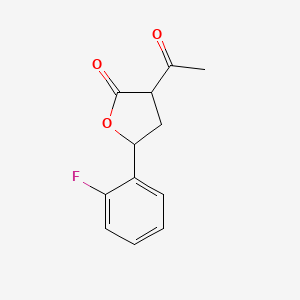
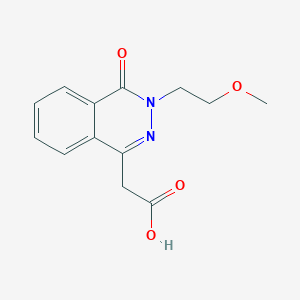
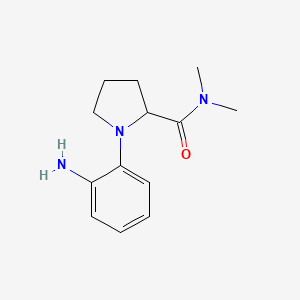
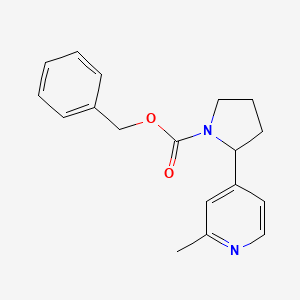
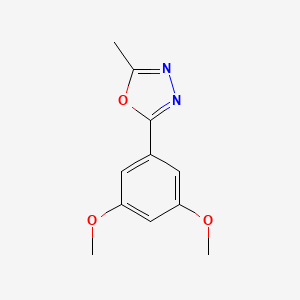
![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
